molecular formula C12H16O B1400047 (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol CAS No. 1344968-64-4

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol

Cat. No.: B1400047
CAS No.: 1344968-64-4
M. Wt: 176.25 g/mol
InChI Key: RJBQWCZPSDVJOX-FTNKSUMCSA-N
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Description

(1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol is a chiral secondary alcohol featuring a tetrahydronaphthalene (tetralin) ring system substituted at the 1-position with an ethanol group. This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals due to its stereochemical specificity and structural complexity.

Properties

IUPAC Name

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-3,5,7,9,11,13H,4,6,8H2,1H3/t9-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBQWCZPSDVJOX-FTNKSUMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCCC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method offers high efficiency and selectivity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone, using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Further reduction of the compound can lead to the formation of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride in pyridine, phosphorus tribromide in ether.

Major Products Formed

    Oxidation: (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone.

    Reduction: (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituent Positions

(1S)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol
  • Molecular Formula : C₁₂H₁₆O
  • Molecular Weight : 176.26 g/mol
  • CAS : 1461689-25-7
  • Key Differences: The ethanol group is attached to position 2 of the tetrahydronaphthalene ring. This positional isomerism may alter steric interactions and solubility.
  • Applications : Used in medicinal chemistry; suppliers include MolPort and AKOS .
(1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol
  • Molecular Formula : C₁₁H₁₄O
  • Molecular Weight : 162.23 g/mol
  • CAS : 1270293-78-1
  • Key Differences : A methyl group at position 7 reduces molecular weight and increases hydrophobicity compared to the parent compound.
  • Applications : Supplied by American Elements in high-purity grades for research .

Analogues with Modified Functional Groups

(1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol
  • Molecular Formula : C₁₂H₁₁ClO
  • Molecular Weight : 206.67 g/mol
  • CAS : 1568107-67-4
  • Key Differences : Substitution of the tetrahydronaphthalene ring with a naphthalene system and addition of a chlorine atom enhances electronic effects and molecular weight.
  • Applications: Potential use in halogenated intermediate synthesis .
(1S)-1-(2,4,5-Trimethylphenyl)ethan-1-ol
  • Molecular Formula : C₁₁H₁₆O
  • Molecular Weight : 164.24 g/mol
  • CAS: Not explicitly listed (synonyms: ZINC12506404)
  • Key Differences : A trimethylphenyl group replaces the tetrahydronaphthalene ring, simplifying the structure but introducing steric bulk.
  • Applications : Used in asymmetric catalysis and ligand design .

Pharmacologically Relevant Derivatives

SR 59230A [(2S)-1-(2-Ethylphenoxy)-3-[[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]amino]-2-propanol oxalate]
  • Molecular Formula : C₂₄H₃₀N₂O₅ (oxalate salt)
  • Key Differences: A propanolamine derivative with a tetrahydronaphthalen-1-ylamino group. Acts as a β-3 adrenergic receptor antagonist .
  • Applications : Used in studies targeting metabolic disorders and obesity .
(1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-amine hydrochloride
  • Molecular Formula : C₁₂H₁₈ClN
  • Molecular Weight : 211.73 g/mol
  • CAS : 1807921-13-6
  • Key Differences : The alcohol group is replaced by an amine, forming a hydrochloride salt with enhanced solubility in polar solvents .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent/Feature
(1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol C₁₂H₁₆O 176.26 Not provided Ethanol at position 1
(1S)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol C₁₂H₁₆O 176.26 1461689-25-7 Ethanol at position 2
(1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol C₁₁H₁₄O 162.23 1270293-78-1 Methyl at position 7
(1S)-2-Chloro-1-(naphthalen-1-yl)ethan-1-ol C₁₂H₁₁ClO 206.67 1568107-67-4 Chlorine and naphthalene ring
SR 59230A (oxalate salt) C₂₄H₃₀N₂O₅ 426.51 Not provided β-3 adrenergic antagonist

Table 2: Supplier and Pricing Comparison

Compound Name Supplier Purity Price (50 mg) Price (500 mg)
(1S)-1-(1,2,3,4-Tetrahydronaphthalen-1-yl)ethan-1-ol CymitQuimica Not specified €667.00 €1,863.00
(1S)-7-Methyl-1,2,3,4-tetrahydronaphthalen-1-ol American Elements High purity Not provided Not provided
(1S)-1-(5,6,7,8-Tetrahydronaphthalen-2-yl)ethan-1-ol MolPort Not specified Not provided Not provided

Key Research Findings

  • Steric and Electronic Effects: Positional isomerism (e.g., ethanol at position 1 vs. 2) significantly impacts receptor binding, as seen in SR 59230A’s β-3 adrenergic activity .
  • Chirality : The S-configuration in the target compound is crucial for enantioselective interactions, contrasting with racemic mixtures of simpler analogues .
  • Functional Group Influence : Replacement of the hydroxyl group with an amine (as in the hydrochloride derivative) alters solubility and bioactivity .

Biological Activity

(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol, also known as tetrahydronaphthalenol, is a compound with potential biological significance. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12_{12}H16_{16}O
  • CAS Number : 15971-77-4
  • Molecular Weight : 192.26 g/mol

Biological Activity Overview

The biological activity of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol has been investigated in various contexts:

1. Neuroprotective Effects

Research indicates that compounds similar to tetrahydronaphthalenol may exhibit neuroprotective properties. For instance, studies on related compounds have shown inhibition of oxidative stress and apoptosis in neuronal cells. This suggests a potential for (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol in treating neurodegenerative diseases.

2. Antimicrobial Activity

Preliminary studies have assessed the antimicrobial properties of tetrahydronaphthalenol derivatives. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from tetrahydronaphthalene showed varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.
CompoundMIC (µg/mL)Target Organism
Compound A7.80Staphylococcus aureus
Compound B12.50Mycobacterium tuberculosis

3. Interaction with Receptors

Studies have suggested that (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol may interact with various receptors:

  • Dopamine Receptors : Some analogs have been shown to act as agonists at dopamine receptors, indicating potential applications in mood disorders.

The mechanisms by which (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol exerts its effects are still under investigation but may include:

  • Antioxidant Activity : Reducing oxidative stress by scavenging free radicals.
  • Receptor Modulation : Acting on neurotransmitter systems to influence mood and cognition.

Case Studies

Several case studies highlight the biological relevance of tetrahydronaphthalene derivatives:

Case Study 1: Neuroprotection in Models of Parkinson's Disease

A study explored the neuroprotective effects of tetrahydronaphthalene derivatives in a rodent model of Parkinson's disease. The results indicated a significant reduction in dopaminergic neuron loss when treated with these compounds.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Research demonstrated that certain derivatives exhibited potent antimicrobial activity against drug-resistant strains of bacteria. This finding supports the potential use of (1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol
Reactant of Route 2
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(1S)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-ol

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